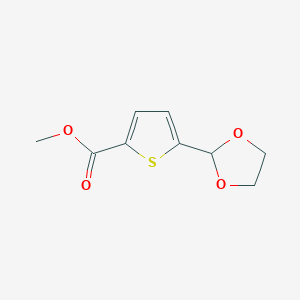

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Description

Properties

IUPAC Name |

methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-11-8(10)6-2-3-7(14-6)9-12-4-5-13-9/h2-3,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBJQBFYUYSHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641883 | |

| Record name | Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-05-9 | |

| Record name | Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

General Synthetic Strategy

The synthesis of methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate typically involves the following key steps:

- Functionalization of the thiophene ring at the 2- and 5-positions.

- Introduction of the 1,3-dioxolane protecting group via acetal formation.

- Esterification to form the methyl carboxylate group.

The synthetic routes often start from substituted thiophene derivatives, which are then subjected to lithiation or stannylation reactions to enable further functional group transformations.

Detailed Synthetic Procedures

Preparation of 5-(1,3-Dioxolan-2-yl)thiophene Precursors

A common approach involves the synthesis of 5-(1,3-dioxolan-2-yl)thiophene intermediates through the protection of aldehyde groups on thiophene derivatives as 1,3-dioxolane acetals. This is achieved by reacting thiophene-2-carboxaldehyde derivatives with ethylene glycol under acidic conditions to form the cyclic acetal protecting group.

Lithiation and Stannylation for Functionalization

The 5-position of the thiophene ring can be functionalized by lithiation using n-butyllithium at low temperatures (e.g., -78 °C) in tetrahydrofuran (THF) solvent, often in the presence of TMEDA (N,N,N',N'-tetramethylethylenediamine) to stabilize the organolithium intermediate. Subsequent reaction with tributyl tin chloride (TBTC) yields 5-(1,3-dioxolan-2-yl)thiophen-2-yl tributylstannane, a key intermediate for further cross-coupling reactions.

Esterification to Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

The carboxylic acid derivative of the thiophene compound is converted to the methyl ester by refluxing with methanol in the presence of acid or base catalysts. For example, refluxing the acid in methanol with 1 N aqueous sodium hydroxide followed by acidification and treatment with thionyl chloride (SOCl2) can yield the methyl ester in high purity and yield.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of thiophene | n-Butyllithium (2.5 M), TMEDA, THF, -78 °C | >90 | Requires strict temperature control |

| Stannylation | Tributyl tin chloride, room temperature, overnight | 85-95 | Produces tributylstannane intermediate |

| Esterification | Methanol, 1 N NaOH, reflux 2 h, acidification, SOCl2 | 90-98 | High purity methyl ester obtained |

Alternative Synthetic Routes

Alternative methods include:

- Direct bromination of thiophene derivatives followed by substitution with dioxolane-protected groups.

- Use of Grignard reagents or other organometallic intermediates for functionalization at the 2- or 5-positions of thiophene.

However, these methods may involve more steps or lower overall yields compared to the lithiation-stannylation-esterification sequence.

Research Findings and Analysis

- The lithiation and stannylation approach provides a versatile and high-yielding route to functionalized thiophene derivatives bearing the 1,3-dioxolane moiety.

- The use of 1,3-dioxolane as a protecting group stabilizes aldehyde functionalities during subsequent reactions, allowing selective transformations on the thiophene ring.

- Esterification under controlled reflux conditions with methanol and acid/base catalysts yields the methyl ester with high purity and yield, suitable for further synthetic applications.

- The reaction conditions require inert atmosphere and low temperatures during lithiation to prevent side reactions and decomposition.

- The synthetic route is adaptable to produce analogs with different alkyl ester groups (e.g., ethyl, propyl, hexyl), which influence solubility and reactivity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|

| Formation of 1,3-dioxolane acetal | Thiophene-2-carboxaldehyde + ethylene glycol, acid catalyst | 80-90 | Protects aldehyde group |

| Lithiation of thiophene ring | n-Butyllithium, TMEDA, THF, -78 °C | >90 | Requires strict temperature control |

| Stannylation | Tributyl tin chloride, room temperature | 85-95 | Intermediate for cross-coupling |

| Esterification to methyl ester | Methanol, 1 N NaOH, reflux, SOCl2 treatment | 90-98 | High purity methyl ester obtained |

Scientific Research Applications

Organic Synthesis

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo substitution reactions to form more complex derivatives.

- Cyclization Reactions : It can act as a precursor for synthesizing other heterocyclic compounds.

Research indicates that derivatives of methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate may exhibit biological activities, making them potential candidates for drug discovery. Specific areas of interest include:

- Antimicrobial Properties : Some studies have shown that related compounds possess antimicrobial effects against various pathogens.

- Anti-inflammatory Activity : Initial investigations suggest that certain derivatives may have anti-inflammatory properties.

Material Science

The compound's unique structural features make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific properties, enhancing material performance.

- Coatings and Adhesives : Its reactivity allows for incorporation into coatings and adhesives that require specific chemical characteristics.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate. The derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that several compounds exhibited significant antibacterial activity, suggesting potential for pharmaceutical applications.

Case Study 2: Application in Polymer Development

In another study, researchers explored the use of methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate in developing new polymeric materials. The incorporation of this compound into polyesters resulted in improved thermal stability and mechanical properties compared to traditional materials.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates nucleophilic substitutions |

| Biological Activity | Potential antimicrobial agents | Significant activity against pathogens |

| Material Science | Used in polymer synthesis | Enhanced properties in coatings |

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In materials science, its electronic properties may influence the behavior of the resulting materials.

Comparison with Similar Compounds

Methyl 2-thiophenecarboxylate: Lacks the 1,3-dioxolane ring, making it less versatile in certain applications.

Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Biological Activity

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate (CAS No. 898772-05-9) is a compound that has garnered interest in various fields of research, particularly in organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential applications.

Chemical Structure and Properties

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has the molecular formula and a molecular weight of 214.24 g/mol. The compound features a thiophene ring and a dioxolane moiety, which contribute to its chemical reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H10O4S |

| Molecular Weight | 214.24 g/mol |

| CAS Number | 898772-05-9 |

| Purity | 97% |

Synthesis Methods

The synthesis of Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate typically involves several key steps:

- Formation of the Thiophene Ring : This is achieved through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

- Introduction of the Methyl Ester Group : Esterification reactions using methanol and an acid catalyst introduce the methyl ester functionality.

- Formation of the 1,3-Dioxolane Ring : The thiophene derivative reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

The biological activity of Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is largely dependent on its structure and functional groups. It acts as a reactive intermediate in organic synthesis and may exhibit various biological properties due to its unique configuration.

- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives can exhibit antimicrobial properties by interacting with bacterial membranes or enzymes critical for bacterial survival.

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Recent research has explored the biological activity of compounds related to Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives containing thiophene rings exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the dioxolane group enhanced solubility in organic solvents, potentially increasing bioavailability.

- Anticancer Activity Evaluation : In vitro studies indicated that thiophene-based compounds could inhibit tumor growth by modulating pathways involved in cell proliferation. Specifically, they were found to affect the mTOR/p70S6K signaling pathway, which is crucial in cancer metabolism .

Comparative Analysis with Similar Compounds

To better understand the biological potential of Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Ethyl group instead of methyl | Lower hydrophobicity than methyl variant |

| Methyl 2-thiophenecarboxylate | Lacks the dioxolane ring | Less versatile in certain applications |

| Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Longer alkyl chain enhances solubility | Potentially increased biological activity |

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, and how can competing side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via acetalization or oxidation of thiophene precursors. For example, oxidation of thiophene derivatives using systems like CCl₄–CH₃OH–VO(acac)₂ can yield methyl 2-thiophenecarboxylate analogs, with the dioxolane ring introduced via cyclization with diols . To minimize side reactions (e.g., etherification), control reaction conditions such as stoichiometry, temperature, and catalyst choice. For instance, using acidic catalysts at controlled temperatures (60–80°C) can favor acetal formation over ether byproducts . Purification via column chromatography or recrystallization (e.g., using ethanol or 1,4-dioxane) is critical to isolate the desired product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons) and thiophene backbone (δ ~6.5–7.5 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (>95%) and detect impurities from competing reactions .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, phase transition enthalpy data (e.g., sublimation enthalpy ~57.6 kJ/mol) can validate crystallographic stability .

Advanced Research Questions

Q. How does the electronic interplay between the thiophene and dioxolane moieties influence reactivity in catalytic processes?

- Methodological Answer : Computational methods like Density Functional Theory (DFT) analyze electronic effects. The electron-withdrawing carboxylate group on the thiophene ring reduces electron density, while the dioxolane ring introduces steric hindrance. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities in catalytic systems . Experimentally, substituent effects are probed via Hammett plots or kinetic isotopic labeling .

Q. What strategies resolve contradictions in crystallographic or thermodynamic data for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to confirm phase stability .

- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions (e.g., fusion enthalpies ~25.9 kJ/mol for related compounds) .

- Multi-Software Refinement : Use SHELX alongside other programs (e.g., Olex2) to resolve discrepancies in X-ray data. For example, SHELXL’s robust handling of twinned crystals improves accuracy in high-symmetry space groups .

Q. How can competing acetalization and oxidation pathways be controlled during synthesis?

- Methodological Answer :

- Oxidative Conditions : VO(acac)₂ in CCl₄–CH₃OH selectively oxidizes thiophene to carboxylates, but excess oxidant may degrade the dioxolane ring. Monitor via in situ IR spectroscopy to track carbonyl (C=O) formation .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with trimethylsilyl (TMS) groups to prevent undesired etherification during acetalization .

- Kinetic Control : Lower temperatures (0–25°C) favor acetalization, while higher temperatures (>80°C) promote oxidation. Quench reactions at intermediate timepoints to isolate intermediates .

Application-Oriented Questions

Q. How is this compound utilized in biomass-derived fuel additive research?

- Methodological Answer : The dioxolane moiety mimics cyclic acetals in biofuel precursors (e.g., HMF derivatives). Test its efficacy as a fuel additive via:

- Catalytic Hydrogenation : Reduce the carboxylate group to a hydroxymethyl derivative for improved solubility .

- Combustion Analysis : Measure cetane number or ignition delay in model systems (e.g., CFR engines) .

- Stability Studies : Expose to accelerated aging conditions (e.g., 60°C, 75% humidity) to assess hydrolytic resistance of the acetal ring .

Q. What role does this compound play in studying enzyme inhibition or receptor binding?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AMBER or GROMACS. The thiophene ring’s π-π stacking and the dioxolane’s H-bonding capacity are key .

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants (Kd). Pre-screen for cytotoxicity via MTT assays in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.